2-Chloro-4-(chlorosulfonyl)benzoic acid
Overview
Description
2-Chloro-4-(chlorosulfonyl)benzoic acid is an organic compound with the molecular formula C7H4Cl2O4S. It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 4 on the benzene ring are substituted by a chlorine atom and a chlorosulfonyl group, respectively. This compound is known for its reactivity and is used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloro-4-(chlorosulfonyl)benzoic acid can be synthesized through several methods. One common method involves the chlorosulfonation of 2-chlorobenzoic acid. The reaction typically uses chlorosulfonic acid as the sulfonating agent. The process involves heating 2-chlorobenzoic acid with chlorosulfonic acid at elevated temperatures, resulting in the formation of this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient heat transfer and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(chlorosulfonyl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be replaced by other nucleophiles, such as amines or alcohols, leading to the formation of sulfonamide or sulfonate derivatives.
Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonyl group using reducing agents like lithium aluminum hydride.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous bases, resulting in the formation of 2-chloro-4-hydroxybenzoic acid.
Common Reagents and Conditions
Chlorosulfonic Acid: Used for the initial chlorosulfonation reaction.
Lithium Aluminum Hydride: Employed in reduction reactions.
Aqueous Bases: Utilized in hydrolysis reactions.
Major Products Formed
Sulfonamide Derivatives: Formed through substitution reactions with amines.
Sulfonate Derivatives: Formed through substitution reactions with alcohols.
2-Chloro-4-hydroxybenzoic Acid: Formed through hydrolysis.
Scientific Research Applications
2-Chloro-4-(chlorosulfonyl)benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Utilized in the development of drug candidates and active pharmaceutical ingredients.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(chlorosulfonyl)benzoic acid involves its reactivity towards nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to participate in various substitution and addition reactions, leading to the formation of new chemical bonds and products.
Comparison with Similar Compounds
Similar Compounds
4-(Chlorosulfonyl)benzoic Acid: Similar structure but lacks the chlorine atom at position 2.
2-Chloro-5-(chlorosulfonyl)benzoic Acid: Similar structure with an additional chlorine atom at position 5.
3-(Chlorosulfonyl)benzoic Acid: Similar structure with the chlorosulfonyl group at position 3.
Uniqueness
2-Chloro-4-(chlorosulfonyl)benzoic acid is unique due to the specific positioning of the chlorine and chlorosulfonyl groups on the benzene ring. This unique arrangement imparts distinct reactivity and properties to the compound, making it valuable in specific chemical synthesis applications.
Properties
IUPAC Name |
2-chloro-4-chlorosulfonylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2O4S/c8-6-3-4(14(9,12)13)1-2-5(6)7(10)11/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYJQBDLJABAHGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)Cl)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90977494 | |
Record name | 2-Chloro-4-(chlorosulfonyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90977494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61953-04-6 | |
Record name | Benzoic acid, 2-chloro-4-(chlorosulfonyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061953046 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Chloro-4-(chlorosulfonyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90977494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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